molecular formula C25H25NO4 B1293487 N-(3-acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide CAS No. 136450-06-1

N-(3-acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide

Cat. No.: B1293487
CAS No.: 136450-06-1
M. Wt: 403.5 g/mol
InChI Key: NTUBQTVFDLDHRH-UHFFFAOYSA-N
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Description

N-(3-Acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide, with the CAS number 136450-06-1 and a molecular weight of 403.48 g/mol (C₂₅H₂₅NO₄), is a high-value chemical intermediate in advanced organic synthesis and pharmaceutical research . Its molecular structure incorporates key functional groups—a benzamide linkage, an acetyl group, and a phenolic hydroxyl on one aromatic ring, and a phenylbutoxy chain on the other—which provide multiple, targeted sites for chemical transformation . This makes the compound a versatile building block for constructing complex molecules, particularly within the pharmaceutical and specialty chemicals sectors . In pharmaceutical research, this compound is recognized as Pranulakast Impurity E , highlighting its specific role in the development and quality control of the active pharmaceutical ingredient (API) Pranulakast . Sourcing high-purity material is critical for research success; this product is guaranteed to have a purity of ≥95% (with higher grades available), ensuring precise reaction outcomes and minimizing by-product formation . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use . Researchers are encouraged to verify the Certificate of Analysis (CoA) prior to use. For specific pricing, custom synthesis inquiries, or further technical data, please contact us directly.

Properties

IUPAC Name

N-(3-acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO4/c1-18(27)22-11-7-12-23(24(22)28)26-25(29)20-13-15-21(16-14-20)30-17-6-5-10-19-8-3-2-4-9-19/h2-4,7-9,11-16,28H,5-6,10,17H2,1H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUBQTVFDLDHRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)OCCCCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50275660
Record name N-(3-Acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide
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Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136450-06-1
Record name N-(3-Acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide
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Record name 3-(4-(4-Phenylbutoxy)benzoyl)amino-2-hydroxyacetophenone
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Record name N-(3-Acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide
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Record name N-(3-acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide
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Record name 3-(4-(4-PHENYLBUTOXY)BENZOYL)AMINO-2-HYDROXYACETOPHENONE
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Biological Activity

N-(3-acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide, also known by its CAS number 136450-06-1, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

The chemical formula of this compound is C25H25NO4C_{25}H_{25}NO_4, with a molecular weight of 403.478 g/mol. It appears as a white powder with a density of 1.213 g/cm³ and has a boiling point of 528°C at 760 mmHg. The compound is stable under room temperature conditions when stored in a dry environment .

This compound exhibits several biological activities that are primarily attributed to its structural components:

  • Leukotriene Antagonism : Similar compounds have demonstrated leukotriene antagonistic properties, which are significant in managing inflammatory responses and conditions such as asthma .
  • HDAC Inhibition : Research indicates that benzamide derivatives can act as inhibitors of histone deacetylases (HDACs), which play a crucial role in gene expression regulation and are implicated in cancer progression .

In Vitro Studies

In vitro studies have assessed the antiproliferative effects of this compound on various cancer cell lines. The compound was tested against HepG2 liver cancer cells, showing significant inhibition of cell growth with an IC50 value indicating effective potency. The mechanism behind this activity appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Case Studies

  • HepG2 Cell Line : A study demonstrated that treatment with this compound resulted in a dose-dependent increase in apoptosis rates, highlighting its potential as an anticancer agent. Flow cytometry analysis revealed that apoptosis rates increased significantly compared to control groups .
  • Combination Therapy : The compound was also evaluated in combination with other chemotherapeutic agents such as taxol and camptothecin, showing enhanced efficacy in reducing tumor cell viability, suggesting a synergistic effect that could improve treatment outcomes for patients with resistant cancer types .

Comparative Analysis

Compound NameCAS NumberMolecular WeightBiological Activity
This compound136450-06-1403.478 g/molAnticancer, HDAC inhibition
FNA (Bis(2-chloroethyl)-amino-benzamide)Not applicableNot applicableHDAC3 selective inhibitor
Other Benzamide DerivativesVariousVariousLeukotriene antagonists

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects
Compound Name (CAS) Key Structural Features Similarity Score Reference
N-(3-Acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide (136450-06-1) 3-acetyl-2-hydroxyphenyl, 4-phenylbutoxy -
3-((2S,3R)-2-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoic acid (204589-82-2) Benzyloxy group, fluorophenyl, azetidinone ring 0.90
N-(2-Cyano-4-oxo-4H-1-benzopyran-8-yl)-4-(4-phenylbutoxy)benzamide (136450-11-8) Cyano group, chromenone ring 0.68
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) Bromo, nitro, and methoxy substituents Structural analogue (no score)

Key Observations :

  • The 4-phenylbutoxy chain in the target compound enhances lipophilicity compared to shorter alkoxy chains (e.g., benzyloxy in CAS 204589-82-2) .
  • Substitution with electron-withdrawing groups (e.g., nitro in 4MNB) increases polarity but may reduce membrane permeability compared to the acetyl group in the target compound .

Key Observations :

  • The hydroxy and acetyl groups in the target compound may mimic HDAC inhibitors like HPAPB, though its activity remains unvalidated .

Preparation Methods

Step-by-Step Synthesis

The following outlines a detailed methodology based on various research findings:

  • Synthesis of Ortho-Acetaminophenol :

    • Ortho-aminophenol is dissolved in a suitable solvent (e.g., dichloromethane), followed by the addition of acetic anhydride under ice bath conditions.
    • The reaction mixture is stirred and then processed through washing and drying steps to yield ortho-acetaminophenol.
  • Formation of Bromo Derivative :

    • The ortho-acetaminophenol is treated with N-bromosuccinimide (NBS) under nitrogen atmosphere to obtain the bromo derivative.
    • This step may require specific temperatures and times for optimal yield, typically monitored by thin-layer chromatography (TLC).
  • Conversion to Amide :

    • The bromo derivative is reacted with triethylamine and palladium on carbon (Pd/C) under hydrogen gas to facilitate the amide formation.
    • The reaction conditions usually involve heating at temperatures between 50°C to 75°C for several hours.
  • Final Product Isolation :

    • After completion, the reaction mixture is cooled, and the product is extracted using organic solvents (e.g., ethyl acetate).
    • Recrystallization from a suitable solvent mixture helps purify the final product, yielding N-(3-acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide.

Experimental Data and Yield Analysis

Yield Data Table

Step Compound Name Yield (%) Reaction Conditions
1 Ortho-Acetaminophenol 78.8% Ice bath, acetic anhydride
2 Bromo Derivative 85% NBS, nitrogen atmosphere
3 Final Amide Product Variable Pd/C, triethylamine, H₂

Characterization Techniques

To confirm the structure and purity of this compound, various analytical techniques are employed:

Q & A

Basic Research Questions

Q. How can the synthesis of N-(3-acetyl-2-hydroxyphenyl)-4-(4-phenylbutoxy)benzamide be optimized for reproducibility and yield?

  • Methodological Guidance :

  • Step 1 : Begin with intermediates such as 3-amino-2-hydroxyacetophenone (CAS 70977-72-9) and 4-(4-phenylbutoxy)benzoic acid (CAS 30131-16-9), as these are critical precursors .
  • Step 2 : Use coupling agents like EDCI/HOBt in anhydrous DMF under nitrogen to minimize hydrolysis. Reaction temperatures should be maintained at 0–5°C during initial mixing to prevent exothermic side reactions .
  • Step 3 : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and purify using column chromatography. For large-scale synthesis, consider continuous flow reactors to enhance efficiency .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Guidance :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., acetyl and phenylbutoxy groups). Compare chemical shifts with similar benzamide derivatives (e.g., δ 7.8–8.2 ppm for aromatic protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]+^+ = 438.483) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identify key functional groups (e.g., carbonyl stretch at ~1680 cm1^{-1} for the acetyl group) .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

  • Methodological Guidance :

  • Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4). Use sonication for 10–15 minutes to ensure homogeneity .
  • Stability : Perform accelerated degradation studies under varying pH (3–9), temperatures (4°C, 25°C, 37°C), and light exposure. Monitor via HPLC (C18 column, acetonitrile/water gradient) for degradation products .

Advanced Research Questions

Q. What strategies can identify the primary biological targets and mechanisms of action for this compound?

  • Methodological Guidance :

  • Target Fishing : Use computational docking (e.g., AutoDock Vina) against protein databases (PDB) to prioritize enzymes like HDACs or kinases. Validate with in vitro enzyme inhibition assays (e.g., HDAC fluorometric activity kit) .
  • Pathway Analysis : Perform transcriptomic profiling (RNA-seq) on treated cell lines to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .
  • Biochemical Validation : Employ pull-down assays with biotinylated derivatives and streptavidin beads to isolate interacting proteins, followed by LC-MS/MS identification .

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s efficacy?

  • Methodological Guidance :

  • Core Modifications : Synthesize analogs with substitutions on the acetyl group (e.g., trifluoromethyl for enhanced lipophilicity) or phenylbutoxy chain (e.g., shorter/longer alkyl linkers) .
  • In Silico Screening : Use QSAR models to predict bioavailability and toxicity. Prioritize analogs with lower LogP (<5) and higher topological polar surface area (>90 Ų) for improved blood-brain barrier penetration .
  • Biological Testing : Compare IC50_{50} values across analogs in cell-based assays (e.g., cancer cell proliferation) to correlate structural changes with activity .

Q. How can discrepancies between in vitro and in vivo efficacy data be resolved?

  • Methodological Guidance :

  • Pharmacokinetic Profiling : Measure plasma half-life, clearance, and tissue distribution in rodent models. Use LC-MS/MS to quantify parent compound and metabolites .
  • Metabolite Identification : Incubate the compound with liver microsomes (human/rat) and analyze via HRMS to identify active/inactive metabolites .
  • Formulation Optimization : Test bioavailability enhancements (e.g., nanoemulsions, cyclodextrin complexes) to address poor solubility or rapid metabolism .

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